3,5-Dichloro-4-propoxybenzamide
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Overview
Description
3,5-Dichloro-4-propoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a propoxy group at the 4th position, and an amide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-propoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with propoxyaniline in the presence of a base. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials, such as 3,5-dichlorobenzoyl chloride and propoxyaniline, are often sourced from commercial suppliers and used without further purification .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-propoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3,5-Dichloro-4-propoxybenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3,5-Dichloro-4-fluorobenzamide
Uniqueness
3,5-Dichloro-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C10H11Cl2NO2 |
---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
3,5-dichloro-4-propoxybenzamide |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H2,13,14) |
InChI Key |
HAGHIGJFROVAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)N)Cl |
Origin of Product |
United States |
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